

# Molecular weight and formula of 2-Amino-5-methylbenzenethiol

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## Compound of Interest

Compound Name: 2-Amino-5-methylbenzenethiol

Cat. No.: B1267416

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## An In-depth Technical Guide to 2-Amino-5-methylbenzenethiol

Audience: Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Amino-5-methylbenzenethiol**, also known as 5-methyl-2-aminothiophenol, is an aromatic organosulfur compound with the chemical formula  $C_7H_9NS$ .<sup>[1][2][3]</sup> It is characterized by a benzene ring substituted with an amino ( $-NH_2$ ), a thiol ( $-SH$ ), and a methyl ( $-CH_3$ ) group. The presence of both a nucleophilic thiol group and an amino group makes it a versatile intermediate in organic synthesis.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and safety information, with a focus on its applications in research and drug development.

### Chemical and Physical Properties

**2-Amino-5-methylbenzenethiol** is a pale yellow solid or liquid at room temperature and may possess a characteristic thiol odor.<sup>[2]</sup> Its key identifiers and physicochemical properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NS	[1][2][3]
Molecular Weight	139.22 g/mol	[1][3][4]
IUPAC Name	2-amino-5-methylbenzenethiol	[1]
Synonyms	2-amino-5-methylbenzene-1-thiol, 5-methyl-2-aminothiophenol	[1][2]
CAS Number	23451-96-9	[1][2]
Physical Form	Pale yellow solid / Liquid	[5]
InChI Key	VUMZNLOQJGKGNE-UHFFFAOYSA-N	[1][5]
SMILES	<chem>Cc1ccc(c(c1)S)N</chem>	[2][3]

## Synthesis and Experimental Protocols

The synthesis of **2-Amino-5-methylbenzenethiol** can be achieved through various methods, with a common approach being the hydrolysis of a benzothiazole precursor.[6][7]

### Experimental Protocol: Hydrolysis of 2-Amino-6-methylbenzothiazole

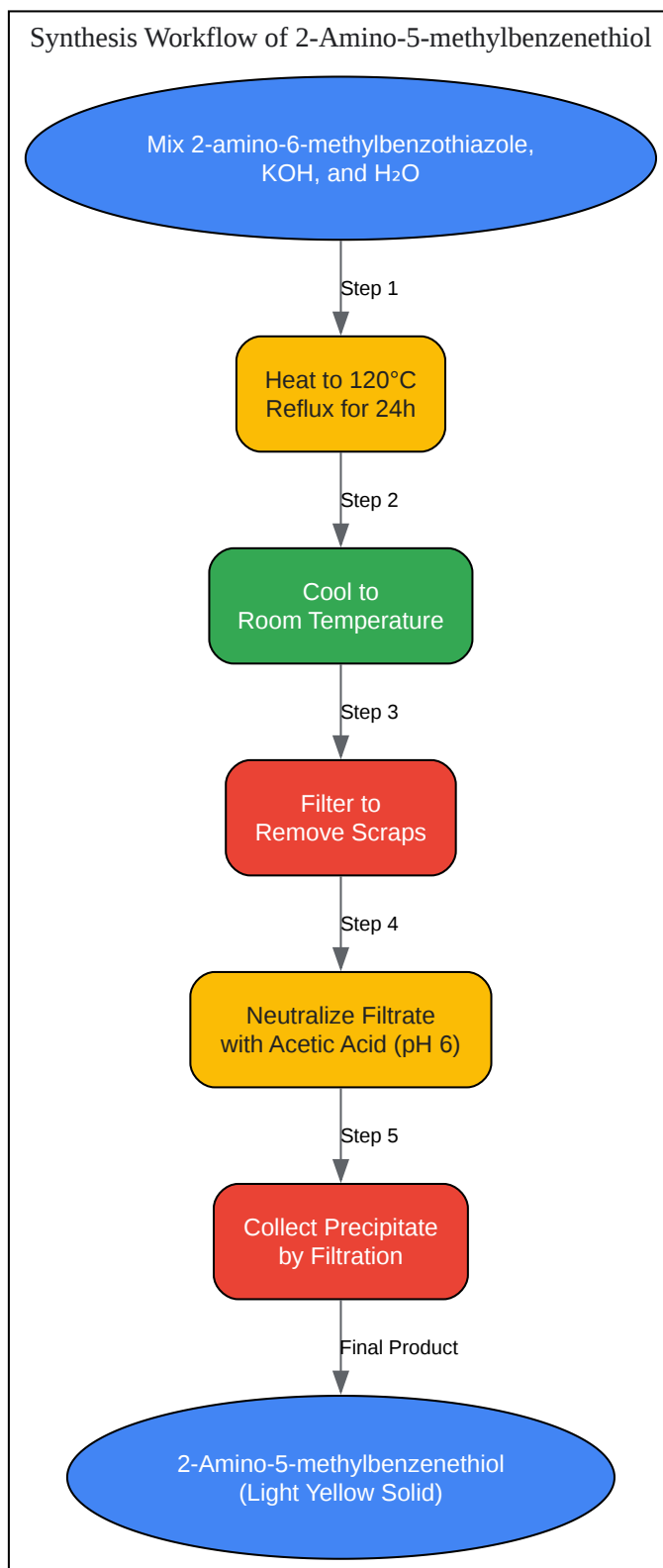
A widely cited method involves the basic hydrolysis of 2-amino-6-methylbenzothiazole.[6]

Materials:

- 2-amino-6-methylbenzothiazole (10 mmol)
- Potassium hydroxide (KOH) (100 mmol)
- Deionized water (20 mL)
- Acetic acid (50% in water)

## Procedure:

- A mixture of 2-amino-6-methylbenzothiazole (10 mmol) and KOH (100 mmol) in 20 mL of water is heated to 120 °C.[6]
- The mixture is maintained at reflux for 24 hours.[6]
- After 24 hours, the reaction mixture is cooled to room temperature.[6]
- The solution is filtered to remove any solid impurities.[6]
- The filtrate is neutralized with a 50% aqueous solution of acetic acid until a pH of 6 is reached.[6]
- The resulting precipitate, **2-Amino-5-methylbenzenethiol**, is collected by filtration.[6]
- The final product is obtained as a light yellow solid.[6]



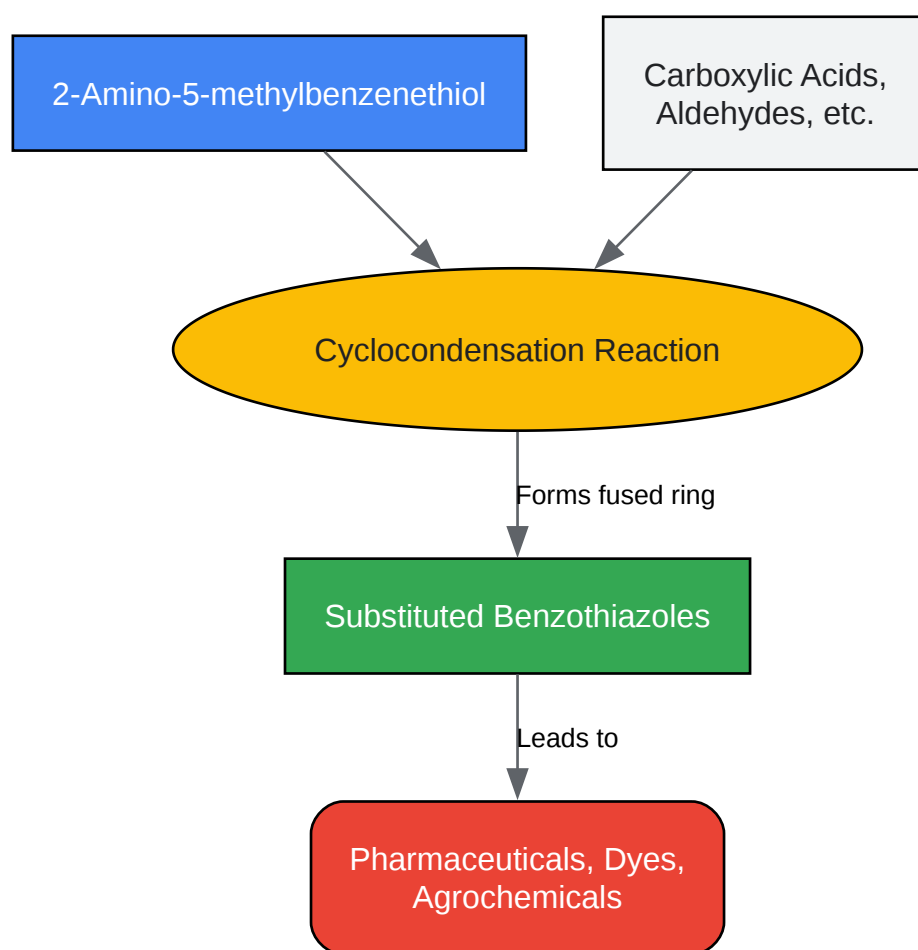
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Caption: Workflow for the synthesis of **2-Amino-5-methylbenzenethiol** via hydrolysis.

## Applications in Research and Drug Development

**2-Amino-5-methylbenzenethiol** serves as a crucial building block for the synthesis of more complex heterocyclic structures, particularly benzothiazoles.[2][6] Benzothiazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[8]

The reactivity of the amino and thiol groups allows for cyclocondensation reactions with various electrophiles, such as carboxylic acids or aldehydes, to form the fused thiazole ring system characteristic of benzothiazoles.[8]



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Caption: Role as a precursor in the synthesis of benzothiazoles and other chemicals.

## Spectral Data

Characterization of **2-Amino-5-methylbenzenethiol** is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

Spectral Data Type	Chemical Shifts ( $\delta$ ) in ppm	Citation(s)
$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ )	6.92 (d, $J$ = 8.1 Hz, 1H), 6.81 (s, 1H), 6.65 (d, $J$ = 8.1 Hz, 1H), 5.22 (s, 2H), 2.05 (s, 3H)	[6]
$^{13}\text{C}$ NMR (100 MHz, DMSO- $d_6$ )	147.84, 136.08, 132.35, 125.02, 117.12, 115.36, 20.13	[6]

## Safety and Handling

**2-Amino-5-methylbenzenethiol** is classified as a hazardous chemical and requires careful handling.[1] It is harmful if swallowed and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

Hazard Class	GHS Pictogram(s)	Signal Word	Hazard Statement(s)	Citation(s)
Acute Toxicity, Oral	Exclamation Mark	Danger/Warning	H302: Harmful if swallowed	[1]
Skin Corrosion/Irritation	Corrosive	Danger	H314: Causes severe skin burns and eye damage	[1]
Skin Irritation	Exclamation Mark	Warning	H315: Causes skin irritation	
Eye Irritation	Exclamation Mark	Warning	H319 / H320: Causes serious eye irritation / Causes eye irritation	
STOT - Single Exposure	Exclamation Mark	Warning	H335: May cause respiratory irritation	

Precautionary Statements: P260, P261, P280, P301+P312, P302+P352, P305+P351+P338, P316.[1]

## Conclusion

**2-Amino-5-methylbenzenethiol** is a valuable chemical intermediate with significant applications in the synthesis of pharmacologically active benzothiazoles and other industrial chemicals. Its dual functional groups provide a reactive platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.

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## References

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